Ilexgenin A

Vue d'ensemble

Description

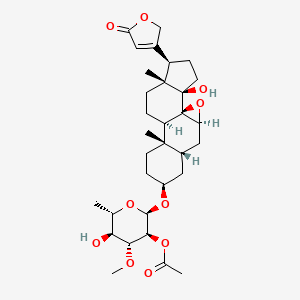

Ilexgenin A est un composé triterpénoïde pentacyclique extrait des feuilles de Ilex hainanensis Merr. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines de la recherche sur l’inflammation et le cancer .

Applications De Recherche Scientifique

Chemistry: Ilexgenin A serves as a valuable compound for studying the chemical properties and reactions of pentacyclic triterpenoids.

Biology: The compound has shown significant anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies

Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders

Mécanisme D'action

Ilexgenin A exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Activation de la protéine kinase activée par l’AMP (AMPK) : This compound active l’AMPK, qui joue un rôle crucial dans la régulation de l’homéostasie énergétique cellulaire.

Inhibition de la protéine de liaison à l’élément régulateur du stérol 1 (SREBP1) : Le composé inhibe la maturation de SREBP1, réduisant ainsi la synthèse des acides gras dans le foie.

Suppression du stress du réticulum endoplasmique : This compound améliore la dysfonction endothéliale en inhibant le stress du réticulum endoplasmique et l’activation de l’inflammasome TXNIP/NLRP3.

Analyse Biochimique

Biochemical Properties

Ilexgenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammatory responses . Additionally, it interacts with the AMP-activated protein kinase (AMPK) pathway, enhancing its activity and thereby influencing cellular energy homeostasis . This compound also inhibits the signal transducer and activator of transcription 3 (STAT3) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, it ameliorates endoplasmic reticulum stress and improves endothelial function by suppressing the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome activation . In hepatocellular carcinoma cells, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6, and downregulates the pro-angiogenic factor VEGF . These actions highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the NF-κB pathway, reducing the expression of pro-inflammatory genes . This compound also activates AMPK by enhancing its phosphorylation, which in turn inhibits the mTOR pathway and reduces lipid synthesis . Furthermore, it disrupts the interaction between Sec23A and Sec31A, components of the COPII complex, thereby preventing the maturation of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting de novo fatty acid synthesis in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its efficacy can be influenced by factors such as solubility and bioavailability. For instance, the inclusion complex of this compound with β-cyclodextrin polymer has been shown to enhance its solubility and efficacy in hyperlipidemia models . Long-term studies have indicated that this compound can sustain its beneficial effects on lipid metabolism and inflammation over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and lipid-lowering effects without notable toxicity . At higher doses, some adverse effects such as hepatotoxicity have been observed . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by β-glucosidase enzymes in the intestinal microflora, converting it into its active form . This compound also influences lipid metabolism by inhibiting the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver . Additionally, it enhances the activity of AMPK, which plays a pivotal role in regulating energy homeostasis and metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by human umbilical vein endothelial cells via passive diffusion and active transportation mechanisms . The compound is also distributed in the liver, where it exerts its lipid-lowering effects by inhibiting SREBP1 maturation . The transport and distribution of this compound are influenced by factors such as serum proteins and transporters like P-glycoprotein .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . This compound also targets specific compartments such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and stress responses . The localization of this compound is regulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Ilexgenin A est principalement obtenu par extraction à partir de sources naturelles, en particulier les feuilles de Ilex hainanensis Merr. Le processus d’extraction implique plusieurs étapes, notamment l’extraction par solvant, la purification et la cristallisation .

Méthodes de production industrielle : Bien qu’il existe peu d’informations sur les méthodes de production industrielle à grande échelle pour l’this compound, le composé est généralement produit dans les laboratoires de recherche en utilisant des techniques d’extraction et de purification standard. L’extensibilité de ces méthodes à la production industrielle reste un domaine de recherche en cours.

Analyse Des Réactions Chimiques

Types de réactions : Ilexgenin A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) sont utilisés dans des conditions contrôlées pour introduire des groupes fonctionnels contenant de l’oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés pour réduire des groupes fonctionnels spécifiques.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles dans diverses conditions.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de l’this compound avec des activités biologiques améliorées ou modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

Chimie : this compound sert de composé précieux pour étudier les propriétés chimiques et les réactions des triterpénoïdes pentacycliques.

Biologie : Le composé a montré des propriétés anti-inflammatoires et anticancéreuses significatives dans diverses études in vitro et in vivo

Médecine : This compound est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des troubles métaboliques

Comparaison Avec Des Composés Similaires

Ilexgenin A est unique parmi les triterpénoïdes pentacycliques en raison de ses cibles et voies moléculaires spécifiques. Les composés similaires comprennent :

Acide ursolique : Un autre triterpénoïde pentacyclique doté de propriétés anti-inflammatoires et anticancéreuses.

Acide oléanolique : Connu pour ses effets hépatoprotecteurs et anti-inflammatoires.

Acide bétulinique : Exhibe des activités anticancéreuses et anti-VIH.

Ces composés présentent des similitudes structurelles avec l’this compound, mais diffèrent par leurs activités biologiques spécifiques et leurs mécanismes d’action.

Conclusion

This compound est un composé prometteur avec des applications diverses dans la recherche scientifique et des utilisations thérapeutiques potentielles. Ses propriétés chimiques uniques et ses mécanismes d’action en font un sujet d’étude précieux dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Propriétés

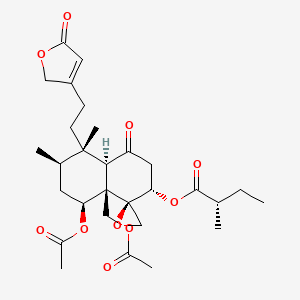

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGOKVPCRANSU-XUFMHOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319106 | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108524-94-3 | |

| Record name | Ilexgenin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?

A1: this compound inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that this compound disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.

Q2: How does this compound induce apoptosis in HepG2 cells?

A2: this compound induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.

Q3: Does this compound affect angiogenesis in tumor models?

A3: Yes, this compound has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that this compound may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.

Q4: How does this compound impact lipid metabolism?

A4: this compound has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for this compound in regulating lipid synthesis and potentially addressing metabolic disorders.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, the characterization of this compound often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]

Q7: How is this compound formulated to enhance its solubility and bioavailability?

A7: Researchers have successfully developed a water-soluble inclusion complex of this compound with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of this compound compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.

Q8: What analytical techniques are commonly employed to determine this compound content in plant material and biological samples?

A8: Several analytical methods have been developed and validated for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples.

Q9: Have any specific methods been developed to simultaneously quantify this compound and its related compounds?

A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify this compound, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.

Q10: How is the quality of this compound ensured in research and potential therapeutic applications?

A10: Quality control of this compound is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of this compound and related compounds in plant material and formulations, ensuring batch-to-batch consistency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

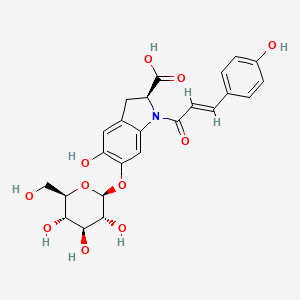

![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)

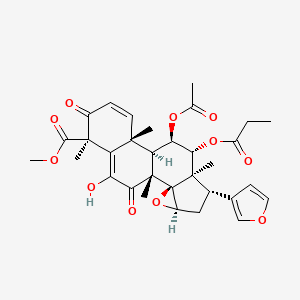

![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)

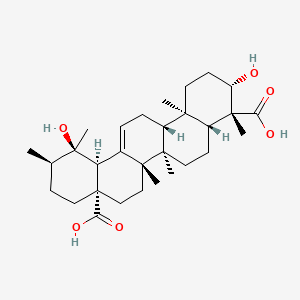

![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)